molecular formula C12H10INO B1441536 3-Benzyloxy-5-iodopyridine CAS No. 1167055-87-9

3-Benzyloxy-5-iodopyridine

Cat. No. B1441536
M. Wt: 311.12 g/mol
InChI Key: OMPJDXRCEJELMQ-UHFFFAOYSA-N
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Description


3-Benzyloxy-5-iodopyridine is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₁H₈INO

  • Molecular Weight : Approximately 307.09 g/mol

  • Structure : It consists of a pyridine ring substituted with an iodine atom and a benzyloxy group.


2.

Synthesis Analysis


The synthesis of 3-Benzyloxy-5-iodopyridine involves various methods, including:



  • Iodination of 3-Benzyloxy-pyridine : This reaction typically employs iodine and a suitable oxidant to introduce the iodine atom at the desired position.

  • Substitution Reactions : Benzyloxy groups can be introduced using benzyl halides or other benzylation reagents.


3.

Molecular Structure Analysis


The molecular structure of 3-Benzyloxy-5-iodopyridine comprises a pyridine ring fused with an iodine atom and a benzyloxy group. The benzyloxy moiety provides steric bulk and influences its reactivity.


4.

Chemical Reactions Analysis



  • Substitution Reactions : The benzyloxy group can undergo nucleophilic substitution reactions, leading to the modification of the compound.

  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be employed to functionalize the pyridine ring.

  • Reductive Elimination : Removal of the benzyloxy group can occur under appropriate conditions.


5.

Physical And Chemical Properties Analysis



  • Melting Point : The compound likely has a specific melting point.

  • Solubility : It may exhibit solubility in certain solvents.

  • Stability : Stability under various conditions (light, temperature, etc.) is essential.


7.

Scientific Research Applications

  • Antitumor Agents Synthesis : A key application of compounds related to 3-Benzyloxy-5-iodopyridine is in the synthesis of antitumor agents. One study describes the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent for clinical testing, developed from 2'-deoxy-5-iodouridine (Yamashita et al., 1989).

  • Catalytic Aminocarbonylation : Another application is in catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 3-iodopyridine, for the synthesis of N-substituted nicotinamide related compounds. This process is significant in the formation of compounds with potential biological importance (Takács et al., 2007).

  • Synthesis of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : A study discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives. This finding is crucial for the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).

  • Synthesis of Pyridine Alkaloids : 3-Benzyloxy-5-iodopyridine derivatives are utilized in the synthesis of pyridine alkaloids, such as theonelladins and niphatesine, which have biological activity. This synthesis involves palladium-catalyzed cross-coupling processes (Larock & Wang, 2002).

  • Vibrational Studies of Monosubstituted Halogenated Pyridines : The vibrational properties of monosubstituted halogenated pyridines, including 2- and 3-iodopyridine, have been studied. Such studies are important in understanding the structural and electronic properties of these compounds (Abdel‐Shafy et al., 1977).

  • Synthesis of Antimicrobial Compounds : Research includes the synthesis of 5-iodopyrimidine analogs with potential antimicrobial activity. This shows the relevance of iodopyridine derivatives in developing new antimicrobial agents (Goudgaon et al., 2009).

  • Synthesis of FLAP Inhibitors : Studies on 5-lipoxygenase-activating protein (FLAP) inhibitors involve the use of pyridine derivatives, highlighting the importance of such compounds in medicinal chemistry for the development of new therapeutic agents (Stock et al., 2011).

  • Synthesis of Trifluoromethyl-Substituted Pyridines : The preparation of trifluoromethyl-substituted pyridines from iodopyridines, including 3-iodopyridine, demonstrates their use in creating compounds with varied electronic and structural properties, valuable in chemical research (Cottet & Schlosser, 2002).

  • Antiviral Activity Studies : Compounds derived from 5-iodopyridines have been evaluated for their antiviral activity against human immunodeficiency virus, showcasing the potential of these derivatives in developing antiviral therapies (Warshaw & Watanabe, 1990).

Safety And Hazards



  • Toxicity : Assess the compound’s toxicity profile.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its impact on the environment.


8.

Future Directions



  • Biological Studies : Investigate its potential as a drug candidate.

  • Synthetic Methods : Explore novel synthetic routes.

  • Structure–Activity Relationships (SAR) : Correlate structure with biological activity.


properties

IUPAC Name

3-iodo-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPJDXRCEJELMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-5-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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